Methyl 4-fluoro-1-naphthoate
Overview
Description
Methyl 4-fluoro-1-naphthoate is an organic compound with the molecular formula C₁₂H₉FO₂. It is a derivative of naphthalene, where a methyl ester group is attached to the 1-position and a fluorine atom is attached to the 4-position.
Scientific Research Applications
Methyl 4-fluoro-1-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical structure.
Chemical Biology: Utilized in studies involving fluorinated compounds to understand their biological interactions.
Safety and Hazards
“Methyl 4-fluoro-1-naphthoate” is classified under the GHS07 hazard class . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-1-naphthoate typically involves the esterification of 4-fluoro-1-naphthoic acid. One common method is the reaction of 4-fluoro-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form 4-fluoro-1-naphthoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4-fluoro-1-naphthalenemethanol.
Oxidation: 4-fluoro-1-naphthoic acid.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1-naphthoate depends on the specific chemical reactions it undergoes. In substitution reactions, the fluorine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- Methyl 4-chloro-1-naphthoate
- Methyl 4-bromo-1-naphthoate
- Methyl 4-methyl-1-naphthoate
Comparison: Methyl 4-fluoro-1-naphthoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl counterparts.
Properties
IUPAC Name |
methyl 4-fluoronaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRQQWFGKBQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562926 | |
Record name | Methyl 4-fluoronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-56-0 | |
Record name | Methyl 4-fluoronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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